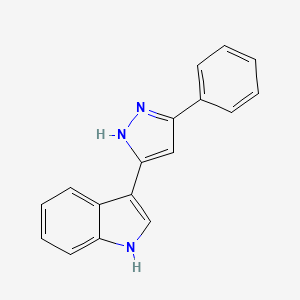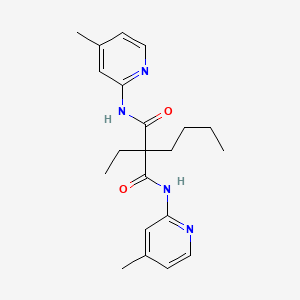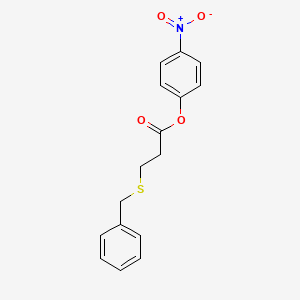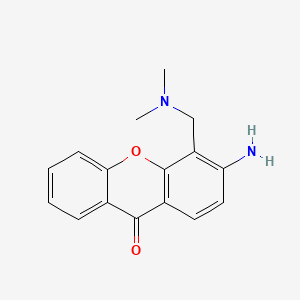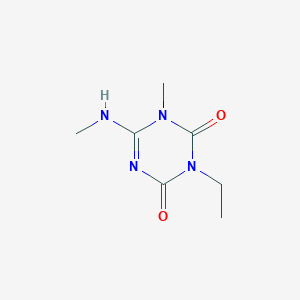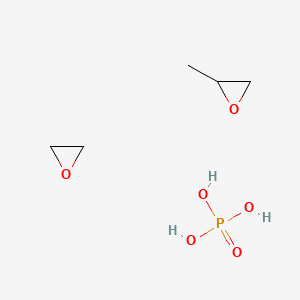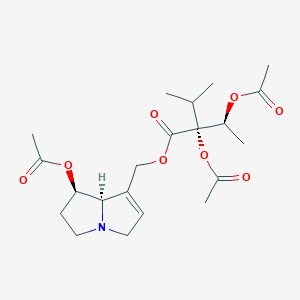
Triacetylindicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacetylindicine is a complex organic compound with the molecular formula C21H31NO8. It is known for its unique structure and diverse applications in various scientific fields. The compound is characterized by its multiple acetyl groups and a pyrrolizidine alkaloid core, making it a subject of interest in both synthetic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triacetylindicine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the acetylation of indicine, a naturally occurring pyrrolizidine alkaloid. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Triacetylindicine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less complex molecules.
Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Triacetylindicine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of acetylation and deacetylation reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Triacetylindicine involves its interaction with specific molecular targets. The acetyl groups play a crucial role in its biological activity, influencing the compound’s ability to bind to enzymes and receptors. The pathways involved include acetylation and deacetylation processes, which can modulate the activity of various proteins and enzymes .
Comparison with Similar Compounds
Indicine: The parent compound of Triacetylindicine, known for its simpler structure and different biological activity.
Triacetyluridine: Another acetylated compound with distinct pharmacological properties.
Triacetylglycerol: A compound with similar acetyl groups but different core structure and applications.
Uniqueness: this compound stands out due to its unique combination of a pyrrolizidine alkaloid core and multiple acetyl groups. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
39870-08-1 |
|---|---|
Molecular Formula |
C21H31NO8 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-acetyloxy-2-[(1S)-1-acetyloxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C21H31NO8/c1-12(2)21(30-16(6)25,13(3)28-14(4)23)20(26)27-11-17-7-9-22-10-8-18(19(17)22)29-15(5)24/h7,12-13,18-19H,8-11H2,1-6H3/t13-,18+,19+,21+/m0/s1 |
InChI Key |
KUYONALXCVNWJX-PTMNIEHFSA-N |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C)C(C(C)OC(=O)C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


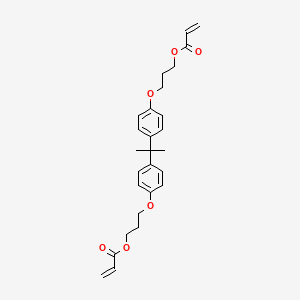
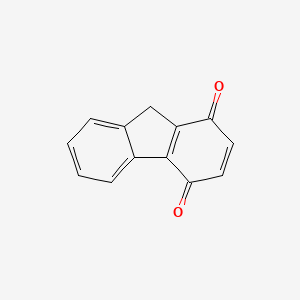
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
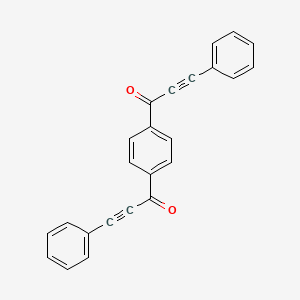
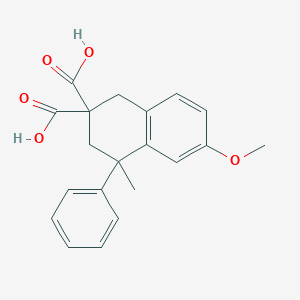
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
